molecular formula C25H16N2O4 B14086380 9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

9-(5-Methyl-1,2-oxazol-3-yl)-8-phenyl-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione

Cat. No.: B14086380
M. Wt: 408.4 g/mol
InChI Key: LYZFHLBDDQBFPC-UHFFFAOYSA-N
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Description

14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione is a complex organic compound featuring a unique tetracyclic structure. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry .

Preparation Methods

The synthesis of 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione can be achieved through several synthetic routes. One common method involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins and aldehydes . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as carbonic anhydrase, leading to its therapeutic effects . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and resulting in its diverse biological effects .

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Compared to these compounds, 14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1,3,5,7,9,12(16)-hexaene-11,15-dione stands out due to its unique tetracyclic structure, which imparts distinct biological activities and therapeutic potentials.

Properties

Molecular Formula

C25H16N2O4

Molecular Weight

408.4 g/mol

IUPAC Name

14-(5-methyl-1,2-oxazol-3-yl)-13-phenyl-17-oxa-14-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,8,12(16)-hexaene-11,15-dione

InChI

InChI=1S/C25H16N2O4/c1-14-13-19(26-31-14)27-21(16-8-3-2-4-9-16)20-22(28)18-12-11-15-7-5-6-10-17(15)23(18)30-24(20)25(27)29/h2-13,21H,1H3

InChI Key

LYZFHLBDDQBFPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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